4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a chloropyrimidinyl group and a trifluoromethyl group, making it a valuable candidate for research in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The chloropyrimidinyl group is introduced through a nucleophilic substitution reaction, while the trifluoromethyl group is added using a trifluoromethylation reaction. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while nucleophilic substitution can introduce various functional groups at the chloropyrimidinyl position .
Scientific Research Applications
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, making it a potential candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): Another compound targeting GPR119 with similar structural features.
Pyrimidine Derivatives: Various pyrimidine derivatives are used in drug discovery due to their diverse biological activities.
Uniqueness
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the chloropyrimidinyl group provides opportunities for further functionalization .
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O/c15-9-6-19-13(20-7-9)24-10-1-3-23(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGFHOPFPPYLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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